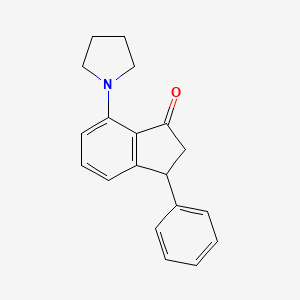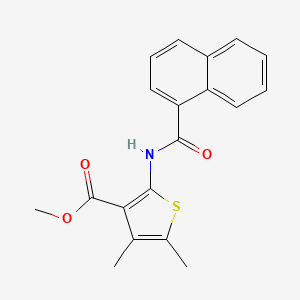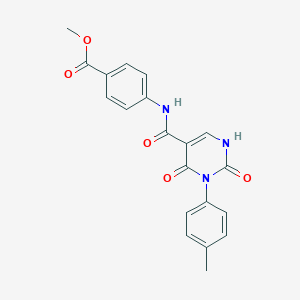
Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a furan ring, a pyridine ring, and a pyrrolidine ring
Mecanismo De Acción
Target of action
Compounds containing a furan ring, such as “Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone”, have been found to exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anticancer effects . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of action
Many furan derivatives exert their effects by interacting with various enzymes, receptors, or other proteins in the body .
Biochemical pathways
Without specific information on “this compound”, it’s difficult to say which biochemical pathways it might affect. Furan derivatives in general can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
Furan derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
Análisis Bioquímico
Biochemical Properties
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
Preliminary studies suggest that this compound may have cytotoxic effects against certain types of cancer cells
Molecular Mechanism
It is known that the pyrrolidine ring, a key component of this compound, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water are commonly used depending on the reaction.
Major Products
The major products formed from these reactions include various substituted furans, pyridines, and pyrrolidines, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .
Medicine
Medically, this compound is being explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced conductivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Furan-2-yl(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone
- Furan-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
- Pyrrolidin-1-yl(3-(pyridin-4-yloxy)furan-2-yl)methanone
Uniqueness
Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to its specific arrangement of the furan, pyridine, and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
furan-2-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(13-2-1-9-18-13)16-8-5-12(10-16)19-11-3-6-15-7-4-11/h1-4,6-7,9,12H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAPNMGINQHJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2698592.png)

![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2698595.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2698600.png)
![10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane](/img/structure/B2698602.png)


![5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B2698605.png)
![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(cyclopropylcarbonyl)oxy]amine](/img/structure/B2698607.png)

![2-(4-Chlorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2698614.png)
